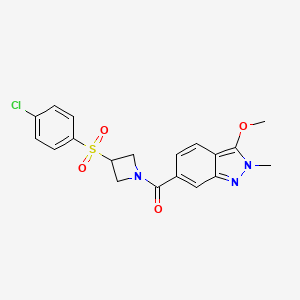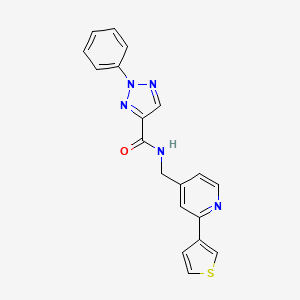
2-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H15N5OS and its molecular weight is 361.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Assessment
The synthesis and structural assessment of related triazole compounds have been a focus of research, aiming to explore their potential applications. For instance, a study by Castiñeiras et al. (2018) discusses the synthesis of triazole derivatives and their complexation with metals such as mercury, highlighting the potential for creating novel materials with specific structural properties (Castiñeiras, García-Santos, & Saa, 2018). This approach can lead to the development of new materials with applications in catalysis, molecular recognition, and as components in electronic devices.
Heterocyclic Synthesis
Research into heterocyclic synthesis, like the work by Mohareb et al. (2004), demonstrates the versatility of triazole compounds in the creation of various heterocyclic structures (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). These structures are crucial for pharmaceutical applications, offering potential as scaffolds for drug development due to their diverse biological activities.
Antimicrobial Activities
Another significant area of application is in the evaluation of antimicrobial activities. Bayrak et al. (2009) synthesized new 1,2,4-triazoles and investigated their antimicrobial properties (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009). The study revealed that these compounds exhibited good to moderate antimicrobial activity, indicating their potential use in developing new antimicrobial agents.
Anticancer and Anti-Inflammatory Applications
Research by Rahmouni et al. (2016) into novel pyrazolopyrimidines derivatives, which share structural similarities with the triazole compound , highlights the potential for anticancer and anti-inflammatory applications (Rahmouni, Souiei, Belkacem, Romdhane, & Bouajila, 2016). These findings suggest that triazole derivatives could be explored further for their efficacy in treating various diseases, including cancer and inflammation-related conditions.
Material Science and Electronic Devices
Additionally, the research conducted by Liu, Wang, & Yao (2018) on the molecular evolution of host materials for phosphorescent organic light-emitting diodes (PhOLEDs) demonstrates the potential application of triazole derivatives in electronic devices (Liu, Wang, & Yao, 2018). This study underscores the importance of such compounds in developing advanced materials for electronic applications, such as lighting and display technologies.
Propiedades
IUPAC Name |
2-phenyl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c25-19(18-12-22-24(23-18)16-4-2-1-3-5-16)21-11-14-6-8-20-17(10-14)15-7-9-26-13-15/h1-10,12-13H,11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQORJKHSABYIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl (1S,5S)-2-oxobicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2916826.png)
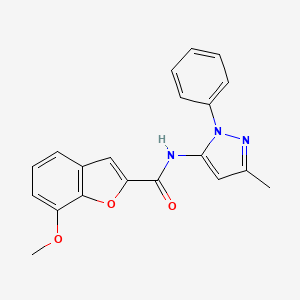
![8-(2-(Indolin-1-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2916828.png)
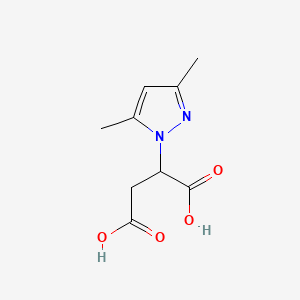
![ethyl 3-{2-[(E)-[(dimethylamino)methylidene]amino]-1,3-thiazol-5-yl}-3-oxopropanoate](/img/structure/B2916831.png)
![3-fluoro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2916832.png)
![2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2916836.png)
![3-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2916837.png)
![8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2916838.png)
![N-[(pyridin-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2916840.png)
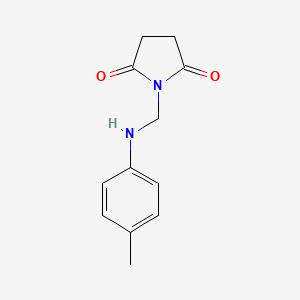
![3-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2916843.png)
![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-cyclopentylacetamide](/img/structure/B2916844.png)
